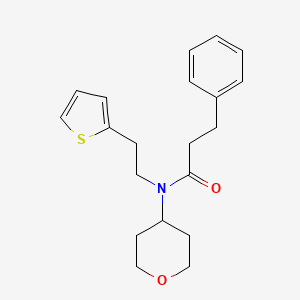![molecular formula C13H15Cl3N6O B2496974 N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide CAS No. 303024-33-1](/img/structure/B2496974.png)
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide, also known as TCF or NSC 609395, is a chemical compound that has been studied for its potential applications in scientific research. TCF is a purine analog that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has a variety of biochemical and physiological effects, including the induction of DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit viral replication and induce apoptosis in cancer cells. N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has been shown to have low toxicity in normal cells, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has several advantages for use in lab experiments, including its low toxicity in normal cells and its potential as an anticancer and antiviral agent. However, N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has limitations as well, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide. One area of focus is the development of more efficient synthesis methods for N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide, which could improve its availability for research purposes. Another area of focus is the study of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide in combination with other anticancer agents, which could enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide and its potential applications in scientific research.
Métodos De Síntesis
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide typically involves the use of chlorinating agents, such as thionyl chloride, to produce the trichloroethyl moiety. This moiety is then reacted with the purine analog 6-piperidin-1-ylpurine-9-carboxamide to produce N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide.
Aplicaciones Científicas De Investigación
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an antiviral agent, with promising results in the inhibition of viral replication.
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N6O/c14-13(15,16)12(20-8-23)22-7-19-9-10(17-6-18-11(9)22)21-4-2-1-3-5-21/h6-8,12H,1-5H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWOZZNMAYXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

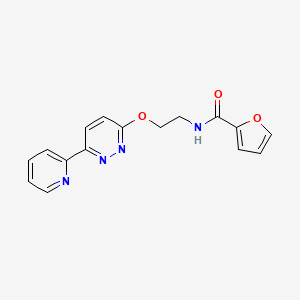
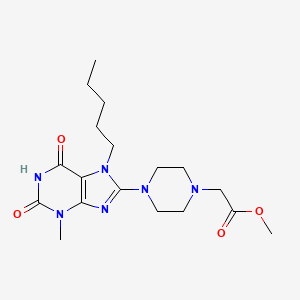
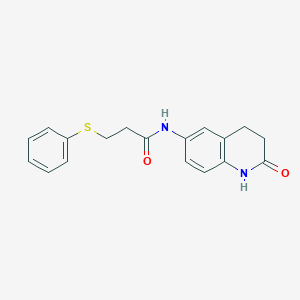
![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)

![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)

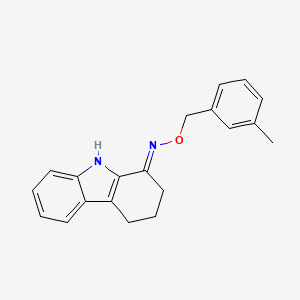
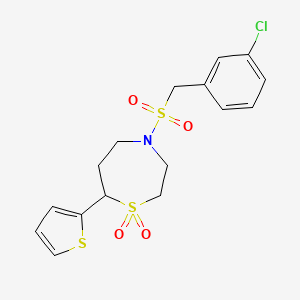
![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
